4-(Trifluoromethoxy)pyridine
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Overview
Description
4-(Trifluoromethoxy)pyridine is an organic compound characterized by the presence of a trifluoromethoxy group attached to a pyridine ring.
Preparation Methods
The synthesis of 4-(Trifluoromethoxy)pyridine typically involves the introduction of the trifluoromethoxy group into the pyridine ring. One common method includes the reaction of pyridine derivatives with trifluoromethoxylating reagents under specific conditions. For instance, the chlorine-fluorine exchange can be accomplished using antimony trifluoride or hydrogen fluoride in the presence of antimony pentachloride as a catalyst . Industrial production methods often involve scalable and efficient processes to ensure high yield and purity of the compound .
Chemical Reactions Analysis
4-(Trifluoromethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other functional groups.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The compound is often used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Common reagents used in these reactions include antimony trifluoride, hydrogen fluoride, and various palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Trifluoromethoxy)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Trifluoromethoxy)pyridine involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function . The trifluoromethoxy group enhances the compound’s ability to interact with hydrophobic pockets in proteins, thereby increasing its potency and selectivity .
Comparison with Similar Compounds
4-(Trifluoromethoxy)pyridine is unique compared to other similar compounds due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. Similar compounds include:
Trifluoromethylpyridine: Contains a trifluoromethyl group instead of a trifluoromethoxy group.
Trifluoromethoxyaniline: Aniline derivative with a trifluoromethoxy group.
Trifluoromethylthio compounds: Contain a trifluoromethylthio group, which has different reactivity and properties compared to the trifluoromethoxy group.
These compounds share some similarities in their chemical behavior but differ significantly in their applications and reactivity due to the nature of the substituent groups.
Properties
IUPAC Name |
4-(trifluoromethoxy)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO/c7-6(8,9)11-5-1-3-10-4-2-5/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJRNRSIHUQKLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30666734 |
Source
|
Record name | 4-(Trifluoromethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30666734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
514821-10-4 |
Source
|
Record name | 4-(Trifluoromethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30666734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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